tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Description
This compound belongs to the pyrazolo[3,4-c]pyridine class, featuring a bicyclic scaffold with a bromine substituent at position 3 and a tert-butyl carbamate group at position 4. The tert-butyl group enhances solubility and stability, while the bromine atom serves as a versatile handle for further functionalization (e.g., cross-coupling reactions). The compound’s structure is critical in medicinal chemistry, particularly in targeting proteins such as SARS-CoV-2 NSP3 macrodomain, as seen in related pyrazolo-pyridine derivatives .
Properties
IUPAC Name |
tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCLWPOQBLCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole intermediate is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the pyridine ring: The brominated pyrazole is then subjected to cyclization with suitable reagents to form the fused pyrazolopyridine structure.
Esterification: Finally, the carboxylate group is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
Chemical Reactions Analysis
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents like potassium permanganate (KMnO4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential pharmacological properties, including:
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Anticancer Activity
- Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo ring can enhance the selectivity and potency against specific tumor types.
-
Antimicrobial Properties
- Compounds similar to tert-butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate have demonstrated antibacterial and antifungal activities. The bromine substituent is believed to play a crucial role in enhancing these effects.
-
CNS Activity
- Investigations into the neuropharmacological effects suggest that this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the bromine atom is often achieved through halogenation techniques that ensure high yields and purity.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key derivatives of the pyrazolo[3,4-c]pyridine scaffold:
Key Observations :
- Bromine vs. Trifluoromethyl : The bromine substituent offers reactivity in Suzuki or Buchwald-Hartwig couplings, whereas the trifluoromethyl group improves lipophilicity and metabolic stability, making it suitable for pharmacokinetic optimization .
- Hydroxy-Methyl Complex : This derivative () demonstrates utility in crystallographic studies, forming stable complexes with viral proteins.
Structural and Crystallographic Insights
- Ring Puckering: The pyrazolo-pyridine core exhibits non-planar puckering, quantified using Cremer-Pople coordinates (). Substituents like bromine or trifluoromethyl influence puckering amplitude, affecting molecular recognition in protein binding .
- Crystal Packing: The tert-butyl group contributes to steric bulk, reducing intermolecular hydrogen bonding compared to hydroxylated derivatives (). This property is critical in crystallization workflows, as noted in SHELX-based refinements ().
Biological Activity
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Profile
- Molecular Formula : C16H24BrN3O3
- Molecular Weight : 386.28 g/mol
- CAS Number : 1936429-15-0
- Structure : The compound features a pyrazolo[3,4-c]pyridine core which is known for its ability to interact with various biological targets.
1. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of derivatives related to pyrazolo[3,4-b]pyridine. For instance, compounds synthesized from this scaffold demonstrated significant inhibition of the α-amylase enzyme. The IC50 values for some derivatives ranged from 5.10 to 5.21 μM, indicating promising activity compared to standard drugs like acarbose (IC50 = 0.26 mg/mL) .
2. CNS Activity
The compound has shown potential as a central nervous system (CNS) agent. Pyrazolo[3,4-b]pyridine derivatives are being explored for their anxiolytic and antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter systems, although specific pathways for this compound require further elucidation .
3. Anticancer Properties
Studies have indicated that pyrazolo[3,4-c]pyridine derivatives possess anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. The compound's ability to inhibit phosphatidylinositol 3-kinase (PI3-K) has been noted as a significant mechanism contributing to its anticancer activity .
4. Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-c]pyridine derivatives have also been investigated. Some studies reported that these compounds exhibit broad-spectrum antibacterial activity against various pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of α-amylase and other enzymes associated with metabolic disorders.
- Receptor Modulation : Interaction with adenosine receptors has been suggested as a pathway through which the compound exerts its CNS effects.
- Signal Pathway Interference : By inhibiting PI3-K and other signaling pathways, the compound may reduce cancer cell proliferation.
Case Studies
A study conducted on various pyrazolo[3,4-b]pyridine derivatives demonstrated their efficacy in vitro against α-amylase with promising results for further development into therapeutic agents for diabetes management . Another investigation focused on the synthesis and biological evaluation of these compounds revealed their potential in treating CNS disorders and cancer through targeted molecular interactions .
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate?
The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the pyrazolo-pyridine core via cyclization reactions. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a solvent like DMF under controlled temperatures (0–25°C) .
- Step 2 : Introduction of the tert-butyl carbamate group via Boc protection. This often employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in THF or DCM .
- Critical Note : Monitor reaction progress using TLC or LC-MS to avoid over-bromination or decomposition. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/LC-MS : Confirm molecular weight ([M+H]+ expected at ~315–317 Da) and detect impurities .
- NMR (¹H/¹³C) : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H, ~28 ppm in ¹³C) and pyrazolo-pyridine protons (δ 4.2–4.5 ppm for CH₂ groups) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX programs) resolves bond angles and stereochemistry .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?
- Steric Hindrance : The tert-butyl group and pyrazolo-pyridine ring create a congested environment, limiting access to the 3-bromo site. Use bulky ligands (e.g., XPhos) in palladium-catalyzed Suzuki-Miyaura couplings to enhance efficiency .
- Electronic Effects : The electron-withdrawing pyridine nitrogen directs electrophilic attacks. DFT calculations (B3LYP/6-31G*) can predict regioselectivity in nucleophilic substitutions .
- Case Study : In a 2024 study, replacing bromine with trifluoromethyl groups (via Cu-mediated trifluoromethylation) required elevated temperatures (80°C) and prolonged reaction times (24–48 hrs) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenges :
- Solutions :
Q. How does this compound perform as a precursor in kinase inhibitor development?
- Mechanistic Insights : The bromine atom serves as a handle for introducing pharmacophores (e.g., aryl or heteroaryl groups) via cross-coupling. In RIP1 kinase inhibitors, derivatives of this scaffold show improved blood-brain barrier penetration due to the tert-butyl group’s lipophilicity .
- SAR Studies : Modifications at the 3-position (e.g., cyano or trifluoromethyl groups) enhance binding affinity. For example, a 2018 study reported IC₅₀ values <10 nM for RIP1 inhibitors derived from this core .
Data Contradiction Analysis
Q. Discrepancies in reported melting points and solubility profiles: How to resolve?
- Issue : Melting points vary across studies (e.g., 120–135°C), likely due to polymorphic forms or residual solvents.
- Resolution :
- Solubility : Contradictory DMSO solubility claims (10–50 mg/mL) may reflect batch-specific crystallinity. Use sonication and heating (40–50°C) to achieve supersaturation .
Methodological Optimization
Q. What strategies improve yield in large-scale synthesis?
Q. How to analyze decomposition pathways under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
